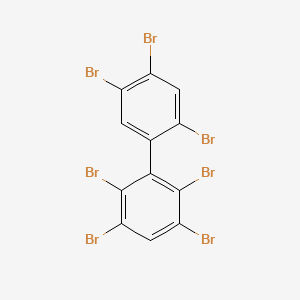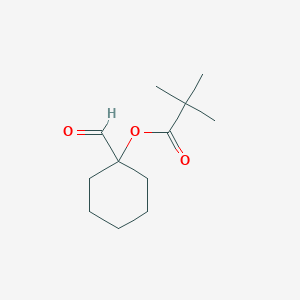![molecular formula C21H14N2O3 B14423689 5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole CAS No. 83959-66-4](/img/structure/B14423689.png)
5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a nitrophenyl group attached to the oxazole ring
Métodos De Preparación
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Nitration of the Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Oxazole Ring: The final step involves the cyclization of the biphenyl and nitrophenyl intermediates with an appropriate reagent, such as an acyl chloride, under basic conditions to form the oxazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl or nitrophenyl groups are substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole can be compared with other similar compounds, such as:
2-Phenyl-5-(4-nitrophenyl)-1,3-oxazole: Similar structure but lacks the biphenyl group.
5-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-oxazole: Similar structure but has a methyl group instead of a biphenyl group.
5-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-oxazole: Similar structure but has a chlorine atom instead of a biphenyl group.
Propiedades
Número CAS |
83959-66-4 |
|---|---|
Fórmula molecular |
C21H14N2O3 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-12-10-18(11-13-19)21-22-14-20(26-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
Clave InChI |
YMEVJZARUJDPOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
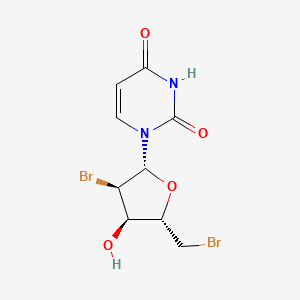

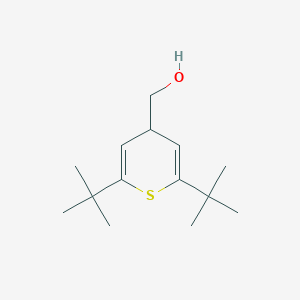
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)


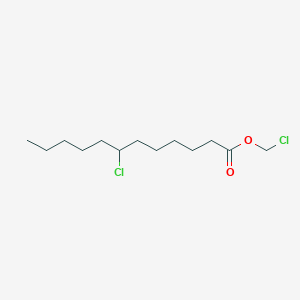
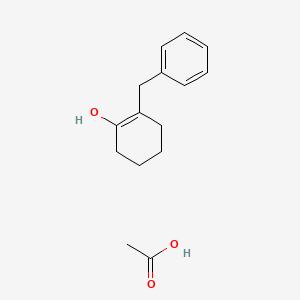

![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
